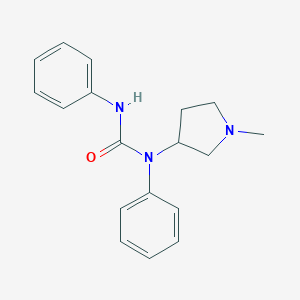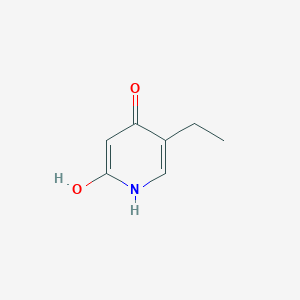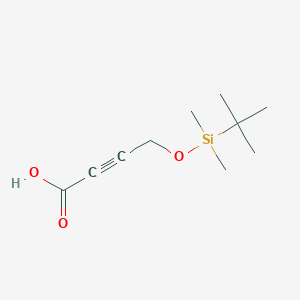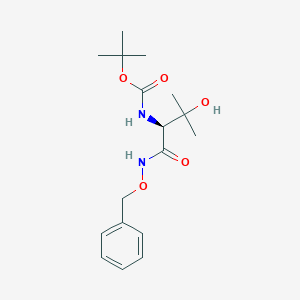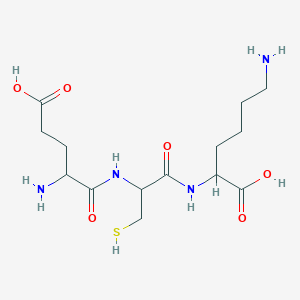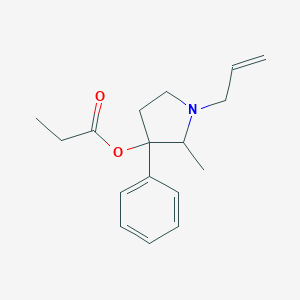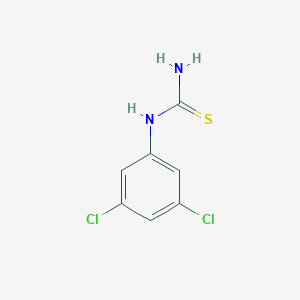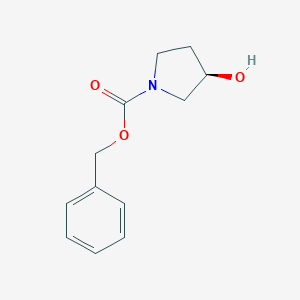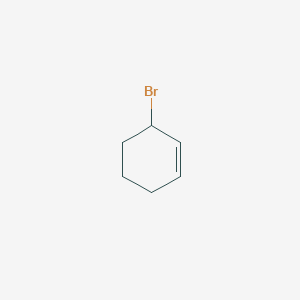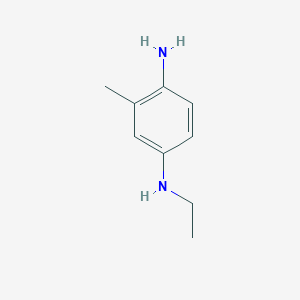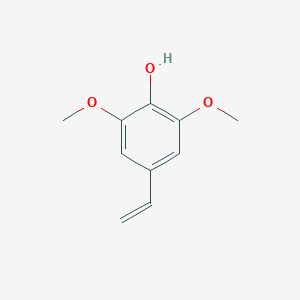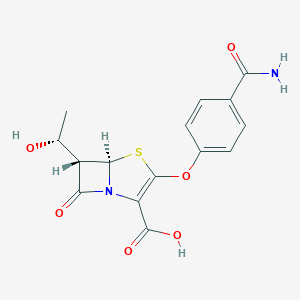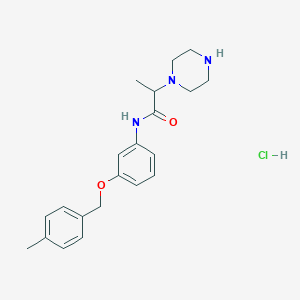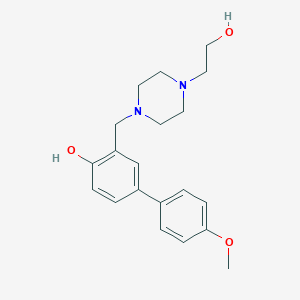
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HPPB is a synthetic compound that was first synthesized in 2007 and has since been studied for its potential use in treating various medical conditions.
作用机制
The exact mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is not fully understood. However, research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol can modulate the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
生化和生理效应
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have a range of biochemical and physiological effects. In animal studies, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to improve cognitive function and reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
实验室实验的优点和局限性
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent chemical structure. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is also stable and can be stored for long periods without degradation. However, the synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
未来方向
There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. One area of interest is the potential use of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new synthetic compounds based on the structure of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol and its potential side effects.
Conclusion
In conclusion, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have neuroprotective and anti-inflammatory properties, which may make it useful in the treatment of neurological and inflammatory disorders. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, but its stable nature and consistent chemical structure make it useful for lab experiments. There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, including its potential use in the treatment of neurological disorders and the development of new synthetic compounds based on its structure.
合成方法
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is synthesized through a multi-step process that involves the reaction of p-methoxybenzaldehyde with 2-hydroxy-5-bromobenzyl bromide to produce 2-hydroxy-5-(p-methoxyphenyl)benzyl bromide. The resulting compound is then reacted with piperazine and sodium hydride to produce 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry.
科学研究应用
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders. Research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has neuroprotective properties and can reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
属性
CAS 编号 |
106609-40-9 |
|---|---|
产品名称 |
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol |
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-25-19-5-2-16(3-6-19)17-4-7-20(24)18(14-17)15-22-10-8-21(9-11-22)12-13-23/h2-7,14,23-24H,8-13,15H2,1H3 |
InChI 键 |
JFPWAHLELIUHCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
其他 CAS 编号 |
106609-40-9 |
同义词 |
4-((4-Hydroxy-4'-methoxy(1,1'-biphenyl)-3-yl)methyl)-1-piperazineethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



